![molecular formula C17H15N3O3S B4647368 ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4647368.png)
ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate
Overview
Description
Ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Mechanism of Action
TAK-659 inhibits BTK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which leads to decreased proliferation and survival of B-cells. TAK-659 has been shown to be a highly selective inhibitor of BTK, with minimal off-target effects.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit BTK activity in primary CLL and MCL cells, as well as in animal models of these diseases. TAK-659 has also been shown to inhibit the growth of B-cell lymphoma cell lines in vitro. In addition, TAK-659 has been shown to have minimal effects on T-cell function, which is important for maintaining immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its high selectivity for BTK. This makes it a valuable tool for studying the role of BTK in B-cell malignancies. However, one limitation of TAK-659 is its poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on TAK-659. One area of research is the development of more soluble analogs of TAK-659, which would make it easier to work with in experiments. Another area of research is the evaluation of TAK-659 in clinical trials for the treatment of B-cell malignancies. In addition, TAK-659 could be studied in combination with other targeted therapies for the treatment of B-cell malignancies. Finally, TAK-659 could be studied in other diseases where BTK plays a role, such as autoimmune diseases and inflammatory disorders.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in scientific research. One of the main areas of research is the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to inhibit BTK, which is a key enzyme in the B-cell receptor signaling pathway. Inhibition of BTK leads to decreased proliferation and survival of B-cells, which can be beneficial in the treatment of B-cell malignancies.
properties
IUPAC Name |
ethyl 4-[[2-(3-cyanopyridin-2-yl)sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-2-23-17(22)12-5-7-14(8-6-12)20-15(21)11-24-16-13(10-18)4-3-9-19-16/h3-9H,2,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBOQPAMECGPAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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